molecular formula C8H6N2O2S B1486582 6-(Ethenesulfonyl)pyridine-3-carbonitrile CAS No. 1153513-61-1

6-(Ethenesulfonyl)pyridine-3-carbonitrile

Cat. No.: B1486582
CAS No.: 1153513-61-1
M. Wt: 194.21 g/mol
InChI Key: LLDMTHLVWMQACP-UHFFFAOYSA-N
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Description

6-(Ethenesulfonyl)pyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an ethenesulfonyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethenesulfonyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the reaction of pyridine-3-carbonitrile with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal waste.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethenesulfonyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed in an acidic or neutral medium.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the nucleophile and the desired product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines or other derivatives.

Scientific Research Applications

6-(Ethenesulfonyl)pyridine-3-carbonitrile has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: The compound is used in the production of functional materials, such as photoresists and lubricating oil additives.

Mechanism of Action

The mechanism by which 6-(Ethenesulfonyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to specific sites and altering biochemical processes.

Comparison with Similar Compounds

6-(Ethenesulfonyl)pyridine-3-carbonitrile is unique due to its specific structural features. Similar compounds include:

  • 6-(Methanesulfonyl)pyridine-3-carbonitrile: This compound has a methanesulfonyl group instead of an ethenesulfonyl group.

  • 6-(Propylsulfonyl)pyridine-3-carbonitrile: This compound has a propylsulfonyl group instead of an ethenesulfonyl group.

  • 6-(Phenylsulfonyl)pyridine-3-carbonitrile: This compound has a phenylsulfonyl group instead of an ethenesulfonyl group.

Properties

IUPAC Name

6-ethenylsulfonylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-13(11,12)8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMTHLVWMQACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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